DFTamP1 is derived from computational design methodologies that utilize bioinformatics tools to optimize peptide sequences for enhanced antimicrobial activity. It falls under the classification of synthetic antimicrobial peptides, which are engineered to mimic natural peptides found in various organisms, including amphibians and insects. These peptides are known for their ability to penetrate microbial membranes and exhibit cytotoxic effects against a range of pathogens.
The synthesis of DFTamP1 typically employs solid-phase peptide synthesis, a widely used technique that allows for the efficient assembly of peptide chains. This method involves the following steps:
The choice of protecting groups (e.g., Fmoc or Boc) is critical in this process, as they must be compatible with each other to prevent unwanted reactions during synthesis .
DFTamP1's molecular structure consists of a sequence of amino acids that confer its antimicrobial properties. The specific sequence is designed to maximize hydrophobic interactions with bacterial membranes while maintaining sufficient hydrophilicity for solubility in physiological conditions.
The three-dimensional structure can be predicted using computational modeling tools that simulate its folding and interaction with bacterial membranes.
DFTamP1 undergoes several key reactions during its interaction with bacterial cells:
These reactions highlight the peptide's mechanism as a membrane-active agent, distinguishing it from traditional antibiotics that typically inhibit cell wall synthesis or protein production.
The mechanism of action of DFTamP1 involves several steps:
Research indicates that DFTamP1 exhibits higher efficacy against Gram-negative bacteria compared to Gram-positive bacteria due to differences in membrane structure .
These properties contribute significantly to its potential therapeutic applications.
DFTamP1 has several promising applications in scientific research and medicine:
AMPs constitute a remarkably diverse class of evolutionarily ancient weapons deployed by organisms ranging from insects and amphibians to mammals. Their significance in the antimicrobial arsenal stems fundamentally from their mechanism of action, which primarily targets the structural integrity of microbial membranes rather than specific molecular receptors. This membrane-disruptive activity creates a substantially higher barrier for resistance development compared to conventional antibiotics that inhibit specific enzymatic pathways [4]. Amphibians, particularly anurans (frogs and toads), have emerged as exceptionally rich sources of these peptides due to their permeable skin and environmental exposure to pathogens. Seminal discoveries include magainins from the African clawed frog (Xenopus laevis) in 1987, followed by brevinins from Asian frogs, dermaseptins from South American tree frogs, and temporins from European frogs [5]. These peptides typically exhibit key physicochemical hallmarks: a length generally under 50 amino acids (average ~24 residues), a net positive charge (average +2.5), and significant hydrophobic content (average ~51%) – properties enabling electrostatic attraction to anionic bacterial membranes followed by hydrophobic disruption [5]. The potency of amphibian AMPs against drug-resistant pathogens has spurred intensive research into their optimization and synthetic mimicry.
Table 1: Representative Natural Antimicrobial Peptide Families from Amphibians
Peptide Family | Source Frog | Continent of Origin | Discovery Year | Key Characteristics |
---|---|---|---|---|
Magainin | Xenopus laevis | Africa | 1987 | α-helical, +4 charge, broad-spectrum |
Brevinin | Rana brevipoda | Asia | 1992 | C-terminal cyclic domain, anti-Gram+ |
Dermaseptin | Phyllomedusa sauvagii | South America | 1991 | Linear, cationic, broad-spectrum |
Temporin | Rana temporaria | Europe | 1996 | Short (10-14 residues), hydrophobic |
Citropin | Litoria citropa | Australia | 1997 | α-helical, weak initial anti-MRSA activity |
The traditional approach to AMP development relied heavily on labor-intensive isolation from natural sources, followed by sequential modification through truncation, amino acid substitution, or hybridization. While successful in generating derivatives like the truncated CIT-1 from citropin 1.1, these methods were inherently limited in their ability to comprehensively explore the vast combinatorial sequence space of potential AMPs [2]. The advent of comprehensive AMP databases (APD, DBAASP, CAMP, dbAMP) aggregating thousands of experimentally validated sequences has revolutionized the field by enabling data-driven design [8]. These repositories catalog crucial physicochemical parameters—molecular weight, hydrophobicity (GRAVY score), hydrophobic moment, helicity, charge, and topological polar surface area—creating a foundation for quantitative structure-activity relationship (QSAR) modeling and pattern recognition [4] [8].
Machine learning (ML) algorithms leverage these databases to identify subtle, non-linear correlations between peptide sequence features and antimicrobial efficacy that evade manual analysis. As exemplified in the optimization of citropin 1.1, researchers aggregated 14,743 unique AMP sequences, calculated key descriptors, and employed unsupervised k-means clustering to segregate peptides into groups sharing critical physicochemical properties [2]. Targeting Cluster 1 peptides—characterized by high hydrophobicity (mean GRAVY 0.53), high helicity (mean 0.48), and low polar surface area—provided a focused dataset for identifying optimal amino acid substitutions. Knowledge graphs derived from this cluster revealed statistically preferred residues at specific positions, guiding rational mutagenesis far more efficiently than random screening. This database-ML synergy accelerates the identification of critical mutations that enhance potency while preserving desirable structural frameworks, dramatically compressing development timelines and resource expenditures.
Table 2: Computational Techniques Leveraging AMP Databases for Peptide Design
Computational Method | Underlying Principle | Application in AMP Design | Advantages |
---|---|---|---|
k-Means Clustering | Unsupervised grouping based on feature similarity | Segregates AMPs into clusters sharing physicochemical properties (e.g., helicity, hydrophobicity) for targeted analysis | Identifies optimal design templates from vast datasets |
Knowledge Graph Construction | Mapping amino acid frequency/position relationships | Reveals statistically preferred residues/substitutions within high-activity AMP clusters | Guides rational site-directed mutagenesis |
Quantitative Structure-Activity Relationship (QSAR) | Mathematical modeling linking descriptors to activity | Predicts antimicrobial activity from peptide sequence physicochemical parameters | Enables virtual screening before synthesis |
Linguistic/Grammar Models | Pattern recognition using amino acid vocabularies and rules | Generates novel sequences adhering to syntactic rules of functional AMPs | Facilitates de novo design beyond natural templates |
DFTamP1 (DataFiltered Template-amplified Peptide 1) exemplifies the power of integrating database mining with targeted peptide engineering. Emerging from the systematic optimization of citropin 1.1—a naturally occurring but weakly active amphibian peptide—DFTamP1 embodies a minimalist yet highly potent antistaphylococcal architecture [1] [2]. Its 13-amino-acid sequence (Gly-Leu-Leu-Ser-Leu-Leu-Ser-Leu-Leu-Gly-Lys-Leu-Leu, or GLLSLLSLLGKLL) and modest molecular weight (1339.71 g/mol) place it firmly within the small peptide-to-large small molecule transition zone, a strategically advantageous space for drug development [1]. This compact structure, with a formula of C₆₄H₁₁₈N₁₄O₁₆, was achieved through strategic truncation of the non-amphipathic C-terminus of citropin 1.1 and subsequent ML-guided substitutions at critical positions to enhance membrane interaction [2].
The design philosophy underpinning DFTamP1 explicitly targeted enhanced membrane perturbation potential. Bioinformatics analysis of Cluster 1 peptides revealed strong preferences for cationic and bulky hydrophobic residues at specific positions. Consequently, aspartic acid (negatively charged) at position 4 was replaced with a cationic residue, while valine and alanine (small hydrophobic) at positions 9 and 10 were substituted with larger hydrophobic side chains, significantly strengthening hydrophobic interactions with lipid acyl chains [2]. The resulting peptide exhibits remarkable potency against Staphylococcus aureus USA300, a prevalent community-associated MRSA strain, with a MIC of 3.1 μM [1]. Its mechanism centers on rapid membrane disruption, evidenced by its ability to depolarize and permeabilize the S. aureus membrane at concentrations near its MIC (32 μg/mL), leading to catastrophic ion leakage and cell death [2]. This mechanism aligns with the "membrane perturbation potential" model, where cationic charge facilitates initial electrostatic anchoring to anionic phospholipid head groups, followed by hydrophobic side chain insertion into the bilayer core, culminating in pore formation or generalized membrane disintegration.
DFTamP1’s significance extends beyond its intrinsic activity; it embodies the concept of peptide-small molecule mimicry. Its short length (13 residues) and stability profile position it closer to traditional small-molecule antibiotics than larger, more complex peptides. This strategic size reduction enhances synthetic accessibility, lowers production costs, and potentially improves tissue penetration—critical factors for clinical translation [7]. Furthermore, its design principles—derived from vast AMP databases—provide a blueprint for generating similarly optimized, minimalist AMPs targeting other high-priority pathogens. Research presented at forthcoming international forums like the International Meeting on Antimicrobial Peptides (IMAP 2025) highlights DFTamP1 as a case study in leveraging database mining and ML for creating next-generation peptide-inspired antimicrobial agents that blur the line between biologics and small molecules [7].
Table 3: DFTamP1 Characteristics and Bioactivity Profile
Property | Value/Description | Significance |
---|---|---|
Amino Acid Sequence | Gly-Leu-Leu-Ser-Leu-Leu-Ser-Leu-Leu-Gly-Lys-Leu-Leu (GLLSLLSLLGKLL) | Short, linear sequence rich in hydrophobic (Leu) and structuring (Ser, Gly) residues with a central cationic Lys |
Molecular Weight | 1339.71 g/mol | Small peptide size facilitating synthesis and penetration |
Chemical Formula | C₆₄H₁₁₈N₁₄O₁₆ | Reflects composition dominated by hydrocarbon side chains |
CAS Number | 2415653-64-2 | Unique chemical identifier |
Primary Target Pathogen | Staphylococcus aureus USA300 (MRSA) | High-priority drug-resistant pathogen |
Minimum Inhibitory Concentration (MIC) | 3.1 μM | Potency within clinically relevant range |
Mechanism of Action | Membrane depolarization and permeabilization | Rapid bactericidal effect lowering resistance risk |
Key Structural Features | Optimized α-helical propensity; Enhanced cationic charge density at position 4; Increased hydrophobic bulk at positions 9/10 | Database/ML-guided modifications maximizing membrane interaction |
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